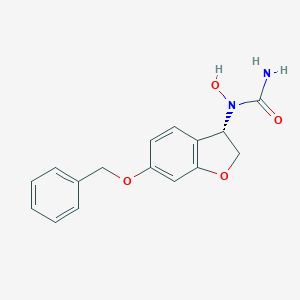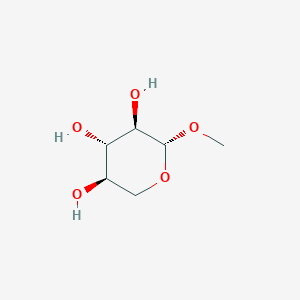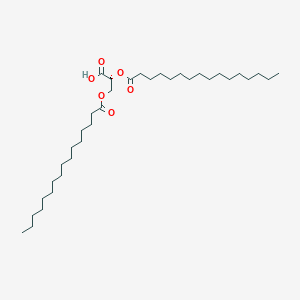
2,3-Dipalmitoylglyceric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipalmitoylglyceric acid (DPG) is a phospholipid that is found in the cell membranes of various organisms. It is composed of two palmitic acid molecules attached to a glycerol backbone at the sn-1 and sn-2 positions, with a phosphoric acid group at the sn-3 position. DPG has been studied extensively due to its important roles in various biological processes, including signal transduction, membrane structure, and lipid metabolism.
Wirkmechanismus
The mechanism of action of 2,3-Dipalmitoylglyceric acid is complex and not fully understood. It is thought to interact with various proteins and enzymes in the cell membrane, affecting their function and activity. 2,3-Dipalmitoylglyceric acid has also been shown to modulate ion channels and transporters, as well as to regulate lipid metabolism and signaling pathways.
Biochemische Und Physiologische Effekte
2,3-Dipalmitoylglyceric acid has been shown to have various biochemical and physiological effects in the body. It is important for maintaining the integrity and function of cell membranes, as well as for regulating lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been shown to have anti-inflammatory and antioxidant properties, as well as to play a role in the immune response and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dipalmitoylglyceric acid has several advantages for use in lab experiments, including its availability, stability, and well-defined properties. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dipalmitoylglyceric acid, including the development of new methods for its synthesis and analysis, as well as the exploration of its potential applications in drug development and disease diagnosis and treatment. Further studies are also needed to fully understand the mechanism of action of 2,3-Dipalmitoylglyceric acid and its role in various biological processes.
Synthesemethoden
2,3-Dipalmitoylglyceric acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with glycerol in the presence of a catalyst, while enzymatic synthesis involves the use of enzymes such as lipases to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
2,3-Dipalmitoylglyceric acid has been widely used in scientific research due to its unique properties and functions. It has been used as a model lipid in studies of membrane structure and function, as well as in studies of lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been used as a tool for the development of new drugs and therapies, as well as in the diagnosis and treatment of various diseases.
Eigenschaften
CAS-Nummer |
139627-48-8 |
|---|---|
Produktname |
2,3-Dipalmitoylglyceric acid |
Molekularformel |
C35H66O6 |
Molekulargewicht |
582.9 g/mol |
IUPAC-Name |
(2R)-2,3-di(hexadecanoyloxy)propanoic acid |
InChI |
InChI=1S/C35H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)40-31-32(35(38)39)41-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,38,39)/t32-/m1/s1 |
InChI-Schlüssel |
YNDKVGFDHKZHQI-JGCGQSQUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Andere CAS-Nummern |
139627-48-8 |
Synonyme |
2,3-dipalmitoyl-D-glyceric acid 2,3-dipalmitoylglyceric acid 2,3-dPGA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



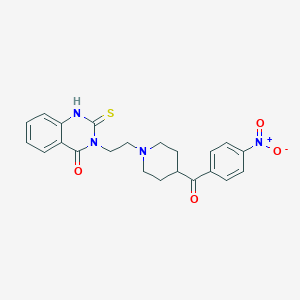
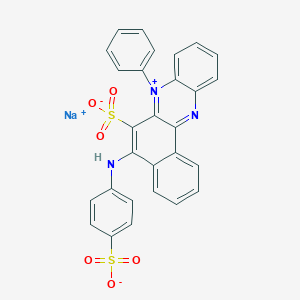
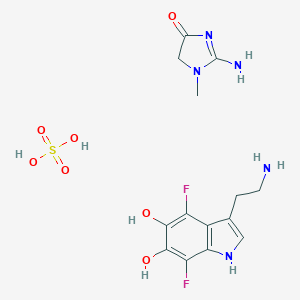
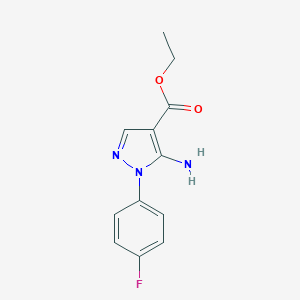
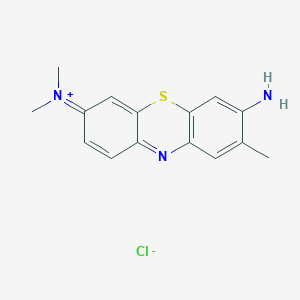

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

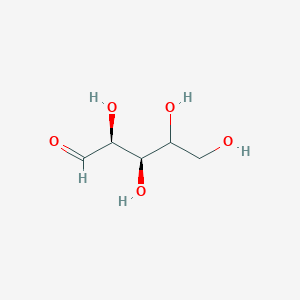
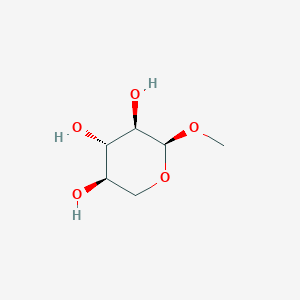
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
